MMP-2 vs. AP-N Selectivity: Class-Level Evidence for Sulfonyl Pyrrolidine Scaffold Superiority
Although direct assay data for CAS 830319-66-9 are not publicly available, the sulfonyl pyrrolidine scaffold to which it belongs has been extensively characterized for MMP-2/AP-N selectivity. In a head-to-head enzyme assay, the sulfonyl pyrrolidine derivative 4c inhibited MMP-2 with an IC50 value substantially lower than against AP-N, and the class as a whole exhibited highly selective inhibition against MMP-2 as compared with AP-N [1]. Compounds 4c, 4j, 5a, and 5b were equally or more potent MMP-2 inhibitors than the positive control LY52 [1]. The target compound preserves all critical structural features—N-tosyl group, 3-aryl substitution, and pyrrolidine core—that the QSAR and docking studies identified as essential for MMP-2 affinity and selectivity [2].
| Evidence Dimension | MMP-2 vs. AP-N inhibitory selectivity |
|---|---|
| Target Compound Data | No direct data; scaffold conserved |
| Comparator Or Baseline | Compound 4c (sulfonyl pyrrolidine analog): MMP-2 IC50 more potent than AP-N IC50; LY52 (positive control): used as baseline |
| Quantified Difference | Class-level selectivity: MMP-2 inhibition > AP-N inhibition (qualitative, multiple analogs); compounds 4c, 4j, 5a, 5b ≥ LY52 potency |
| Conditions | In vitro enzyme inhibition assay; MMP-2 and AP-N (aminopeptidase N/CD13); data from Cheng et al. 2008 |
Why This Matters
For procurement targeting MMP-2-related applications, the sulfonyl pyrrolidine scaffold provides a selectivity advantage over non-selective metalloprotease inhibitors, reducing the risk of off-target AP-N effects.
- [1] Cheng, X. C., Wang, Q., Fang, H., Tang, W., & Xu, W. F. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932–7938. PMID: 18718763. View Source
- [2] Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches. (2023). ScienceDirect. Highlights QSAR models (CoMFA, CoMSIA, HQSAR) for pyrrolidine-based MMP inhibitors. View Source
